molecular formula C12H13BrN2O B13036444 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No.: B13036444
M. Wt: 281.15 g/mol
InChI Key: PQOGPOWYAFAWHG-UHFFFAOYSA-N
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Description

10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazino and isoquinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves multiple steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloropyrazine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then worked up by extraction and purification to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one imparts distinct chemical reactivity and potential biological properties compared to its analogs. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

10-bromo-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C12H13BrN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2

InChI Key

PQOGPOWYAFAWHG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Br

Origin of Product

United States

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